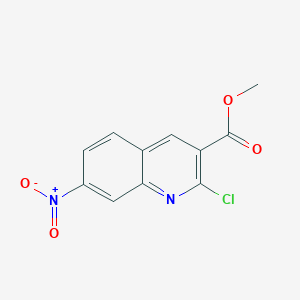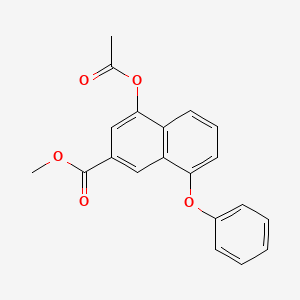
N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide is a complex organic compound that features a boronate ester group, a trifluoromethyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide typically involves multiple steps:
Formation of the Boronate Ester: This step involves the reaction of a pyridine derivative with a boronic acid or boronate ester under conditions such as Suzuki coupling.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or other methods involving trifluoromethylating agents.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an acid chloride or ester with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the pyridine ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted pyridine compounds, and various amide derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The boronate ester group can be used in catalytic cycles, particularly in Suzuki-Miyaura cross-coupling reactions.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound could serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Its unique chemical properties might make it useful as a probe in biological assays.
Industry
Electronics: Use in the development of organic electronic materials.
Mécanisme D'action
The mechanism by which N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group could participate in reversible covalent interactions, while the trifluoromethyl group might enhance binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)benzamide
- N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)nicotinamide
Uniqueness
The unique combination of a boronate ester group, a trifluoromethyl group, and a pyridine ring in N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide sets it apart from similar compounds. This combination can confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H21BF3N3O3 |
|---|---|
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21BF3N3O3/c1-11-14(20-28-17(2,3)18(4,5)29-20)9-13(10-25-11)26-16(27)12-6-7-24-15(8-12)19(21,22)23/h6-10H,1-5H3,(H,26,27) |
Clé InChI |
OXIGWOWZAZGDHX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)NC(=O)C3=CC(=NC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)

